molecular formula C8H5BrO3 B12835646 7-Bromo-4H-benzo[d][1,3]dioxin-4-one

7-Bromo-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B12835646
M. Wt: 229.03 g/mol
InChI Key: JHFWKZHRKVFLTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Varies depending on the oxidizing agent used.

      Products: Oxidized derivatives of 7-Bromo-4H-benzo[d][1,3]dioxin-4-one.

  • Reduction:

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Typically carried out in an inert atmosphere.

      Products: Reduced derivatives of this compound.

  • Substitution:

      Reagents: Various nucleophiles or electrophiles.

      Conditions: Depends on the nature of the substituent being introduced.

      Products: Substituted derivatives of this compound.

Common Reagents and Conditions:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

  • 4H-benzo[d][1,3]dioxin-4-one:

    • Lacks the bromine substituent.
    • Similar core structure but different reactivity and applications.
  • 7-Chloro-4H-benzo[d][1,3]dioxin-4-one:

    • Chlorine substituent instead of bromine.
    • Different chemical properties and biological activities.
  • 7-Iodo-4H-benzo[d][1,3]dioxin-4-one:

Uniqueness of 7-Bromo-4H-benzo[d][1,3]dioxin-4-one:

Properties

Molecular Formula

C8H5BrO3

Molecular Weight

229.03 g/mol

IUPAC Name

7-bromo-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H5BrO3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-3H,4H2

InChI Key

JHFWKZHRKVFLTH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=CC(=C2)Br)C(=O)O1

Origin of Product

United States

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